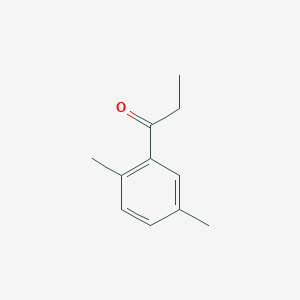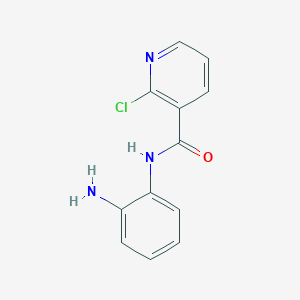
N-(2-Aminophenyl)-2-chloronicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Research
There has been research into the anticancer properties of compounds related to N-(2-Aminophenyl)-2-chloronicotinamide. For example, Ruthenium (II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole have shown in vitro and in vivo anticancer activity . These complexes were found to interact with DNA, induce apoptosis, and cause cell-cycle arrest in the G2/M phase . They were also found to decrease oxidative stress and increase the levels of antioxidant enzymes, suggesting the enhancement of normal cell repair .
Synthesis and Structural Characterization
The compound can be synthesized in a good yield and characterized by different spectroscopic techniques . The structure was confirmed by X-ray diffraction (XRD) studies .
Safety and Hazards
Mécanisme D'action
Target of Action
N-(2-Aminophenyl)-2-chloronicotinamide primarily targets the Histone Deacetylase (HDAC) enzymes, specifically HDAC1 and Bcr-Abl , a protein complex involved in certain types of cancers . These targets play crucial roles in regulating gene expression and cell proliferation.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active site of HDAC1 and Bcr-Abl, thereby inhibiting their function . This interaction results in changes in gene expression and cell proliferation, which can have therapeutic effects in certain diseases, such as cancer.
Biochemical Pathways
The inhibition of HDAC1 and Bcr-Abl affects multiple biochemical pathways. HDAC1 is involved in the regulation of gene expression through the removal of acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. Bcr-Abl is a fusion protein that is constitutively active, leading to continuous cell proliferation. By inhibiting these targets, N-(2-Aminophenyl)-2-chloronicotinamide can alter these pathways and their downstream effects, potentially leading to reduced cell proliferation and altered gene expression .
Result of Action
The molecular and cellular effects of N-(2-Aminophenyl)-2-chloronicotinamide’s action primarily involve changes in gene expression and cell proliferation due to the inhibition of HDAC1 and Bcr-Abl . These changes can potentially lead to therapeutic effects in diseases such as cancer.
Propriétés
IUPAC Name |
N-(2-aminophenyl)-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSCTFTVNQPHTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384169 |
Source


|
| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminophenyl)-2-chloronicotinamide | |
CAS RN |
57841-69-7 |
Source


|
| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








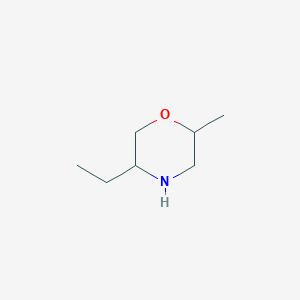

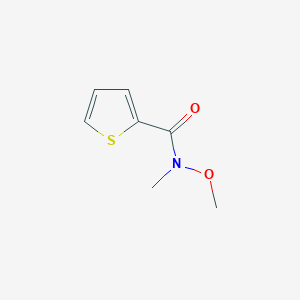
![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)
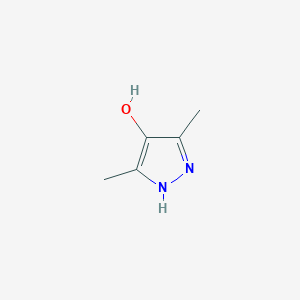
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)
